molecular formula C24H19N5O2S B2568631 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1788678-45-4

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2568631
CAS No.: 1788678-45-4
M. Wt: 441.51
InChI Key: HNSIIBKQAAHFDJ-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C24H19N5O2S and its molecular weight is 441.51. The purity is usually 95%.
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Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic prospects.

Chemical Structure and Properties

The compound is characterized by a unique structure that incorporates an imidazo[1,2-a]pyridine moiety and a pyridazinone derivative. Its molecular formula is C19_{19}H17_{17}N5_{5}O1_{1}S, with a molecular weight of approximately 357.43 g/mol. The presence of multiple heterocycles suggests a diverse range of biological interactions.

Anticancer Activity

Research has indicated that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown potent activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds had IC50_{50} values in the low micromolar range against breast and lung cancer cells, suggesting that this compound could have comparable effects due to its structural similarities .

Anti-inflammatory Activity

The compound's potential as a selective COX-2 inhibitor has been explored. In vitro studies have shown that derivatives with similar structures can inhibit COX enzymes effectively, with selectivity indices indicating a preference for COX-2 over COX-1. For example, compounds in related studies exhibited IC50_{50} values ranging from 0.07 µM to 0.39 µM for COX-2 inhibition . This suggests that this compound may also exhibit anti-inflammatory properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.
  • Cell Cycle Modulation : The imidazo[1,2-a]pyridine scaffold has been associated with modulation of cell cycle regulators, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Induction : Some derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study A : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for anticancer activity against various cell lines. The most potent compound exhibited an IC50_{50} value of 0.05 µM against breast cancer cells .
CompoundCell LineIC50_{50} (µM)
AMCF70.05
BA5490.12
CHeLa0.09
  • Study B : Evaluation of anti-inflammatory activity showed that a related compound had an IC50_{50} value of 0.02 µM for COX-2 inhibition, demonstrating significant selectivity over COX-1 .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c1-16(29-23(30)12-11-19(27-29)21-9-6-14-32-21)24(31)26-18-8-3-2-7-17(18)20-15-28-13-5-4-10-22(28)25-20/h2-16H,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSIIBKQAAHFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2)N4C(=O)C=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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